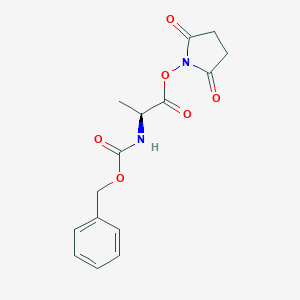

Z-Ala-OSu

概要

説明

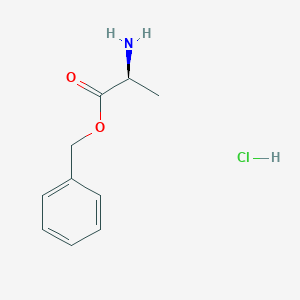

Z-Ala-OSu is an alanine derivative . It is used for research purposes and is not sold to patients .

Synthesis Analysis

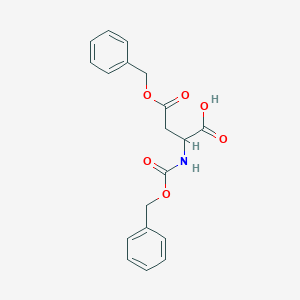

The synthesis of Z-β-ALA-OSU involves several chemical reactions and purification steps . The final step in the synthesis of Z-β-ALA-OSU is the coupling of Z-b-Alanine with succinimide ester . This is achieved by adding Z-b-Alanine to a solution of succinimide ester in dimethylformamide . The resulting Z-β-ALA-OSU is then purified by column chromatography to obtain a pure product .Molecular Structure Analysis

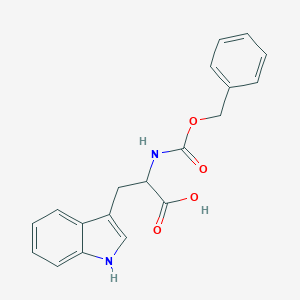

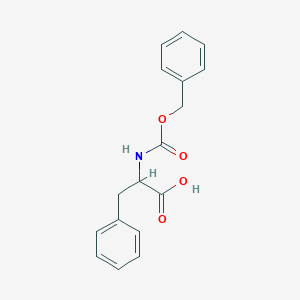

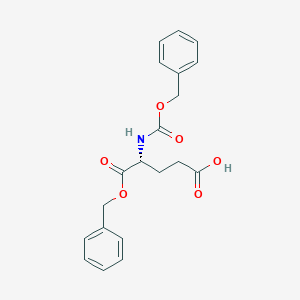

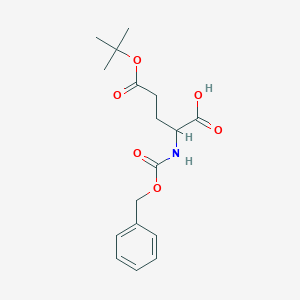

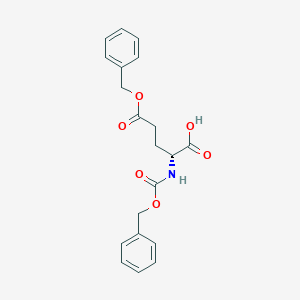

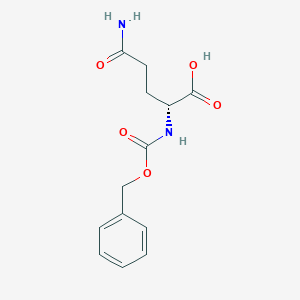

The Z-Ala-OSu molecule contains a total of 40 bond(s). There are 24 non-H bond(s), 10 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .Chemical Reactions Analysis

The initial interaction of BOC-Ala-OSu and CF 3 COOH-Val-Gly-OH was used to synthesize the tripeptide with sequence BOC-Ala-Val-Gly-OH . The tripeptide resulting from treatment with Z 2 LysOSu (preliminary freeing from BOC protection) was a chromatographically impure amorphous product which was not purified by the standard reprecipitation method .Physical And Chemical Properties Analysis

Z-Ala-OSu is a solid, white to off-white substance . It has a molecular weight of 320.30 and a molecular formula of C15H16N2O6 . It has an optical activity of [α]20/D −39±1°, c = 1% in dioxane . Its melting point is 119-123 °C .科学的研究の応用

-

Pharmaceutical Chemistry

- Application : “Z-Ala-OSu” is used in the synthesis of an immunoactive lysine-containing tetrapeptide . This tetrapeptide has shown marked immunostimulatory activity .

- Method : The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity . The BOC (tert-butyloxycarbonyl) group for protection was replaced with a carbobenzoxy group, which provided for a one-step removal of the protection of both amino groups in mild conditions .

- Results : Studies of acute and chronic toxicity demonstrated the absence of toxic activity in the lysine-containing tetrapeptide studied here on s.c. administration to experimental animals . The tetrapeptide corresponded to toxicity class 5, i.e., it was essentially nontoxic .

-

Organic Chemistry

- Application : “Z-Ala-OSu” is used as a catalyst in the click synthesis of 5-benzyl and 5-aryl-1H-tetrazoles from nitriles .

- Method : OSU-6, an MCM-41 type hexagonal mesoporous silica with mild Brönsted acid properties, has been used as an efficient, metal-free, heterogeneous catalyst for the click synthesis of 5-benzyl and 5-aryl-1H-tetrazoles from nitriles in DMF at 90 °C .

- Results : This catalyst offers advantages including ease of operation, milder conditions, high yields, and reusability . Studies are presented that demonstrate the robust nature of the catalyst under the optimized reaction conditions .

-

Attosecond Science

- Application : “Z-Ala-OSu” is used in the development of new methods to produce intense attosecond pulses and pulse pairs . These pulses allow scientists to investigate how electrons zipping around molecules jumpstart key processes in biology, chemistry, materials science, and more .

- Method : The method, called X-ray laser-enhanced attosecond pulse generation (XLEAP), involves the production of X-ray laser bursts which are several hundred attoseconds (or billionths of a billionth of a second) long .

- Results : The development of these new tools has led to the first use of attosecond pulses in pump-probe experiments and the production of the most powerful attosecond X-ray pulses ever reported . This could revolutionize fields ranging from chemistry to materials science by offering insights into the fastest motions inside atoms and molecules .

-

Nobel Prize-Winning Research

- Application : “Z-Ala-OSu” is used in the construction of ultrafast ‘attosecond’ lasers . These lasers have enabled the close study of electrons and have applications in chemistry, biology, and physics .

- Method : The winners of the Nobel Prize developed methods that produce these ultrafast laser pulses .

- Results : The development of these ultrafast ‘attosecond’ lasers has led to significant advancements in our understanding of the world at the smallest scales .

Safety And Hazards

Z-Ala-OSu should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYNISEFIEQBC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356929 | |

| Record name | Z-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-OSu | |

CAS RN |

3401-36-3 | |

| Record name | L-Alanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。